1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-(furan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS/c13-10-5-1-2-6-11(10)15-12(17)14-8-9-4-3-7-16-9/h1-7H,8H2,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQNQQPXAIJIJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NCC2=CC=CO2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728084 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea typically involves the reaction of 2-chlorophenyl isothiocyanate with furan-2-ylmethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:
2-Chlorophenyl isothiocyanate+Furan-2-ylmethylamine→this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea has been investigated for its antimicrobial efficacy. Its structural features allow it to interact effectively with microbial targets, leading to potential therapeutic applications.
Table 1: Antimicrobial Activity Against Common Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |
|---|---|---|---|
| This compound | Escherichia coli | 32 µg/mL | Bactericidal |
| Salmonella typhi | 16 µg/mL | Bactericidal | |
| Staphylococcus aureus | 64 µg/mL | Bacteriostatic | |
| Bacillus subtilis | >128 µg/mL | No inhibition |
This table summarizes the compound's antibacterial activity, indicating its potential as a new therapeutic agent.
Antifungal Activity
In addition to its antibacterial properties, the compound exhibits antifungal activity against various strains.
Table 2: Antifungal Activity Against Common Fungal Strains
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 32 µg/mL |
| Aspergillus niger | 64 µg/mL |
These findings suggest that the compound could serve as a basis for developing antifungal agents.
Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may possess anticancer properties, showing cytotoxic effects against various human cancer cell lines.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 (Lung Cancer) | 10 µM |
| SK-MEL-2 (Skin Cancer) | 15 µM | |
| SK-OV-3 (Ovarian Cancer) | 20 µM |
The IC50 values illustrate the compound's effectiveness in inhibiting cancer cell proliferation.
Agricultural Applications
The compound is also being studied for its potential use as a pesticide or herbicide. Its ability to interact with biological targets in pests and weeds makes it a candidate for agricultural applications. Research indicates that thioureas can inhibit key metabolic pathways in pests, leading to effective pest control strategies.
Material Science Applications
In material science, this compound is explored for the development of novel materials such as polymers and coatings. Its chemical stability and reactivity allow for the creation of materials with enhanced properties suitable for various industrial applications.
Case Studies
Several studies have documented the biological activity of compounds similar to this compound:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of various thiourea derivatives against common pathogens, confirming their potential as new antimicrobial agents.
- Cytotoxicity Assessment : Research focused on evaluating the cytotoxic effects of similar compounds on human cancer cell lines, reporting significant cytotoxicity against lung and skin cancer cells, suggesting promising avenues for anticancer drug development.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorophenyl and furan-2-ylmethyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Properties of Thiourea Derivatives
Key Observations :
- Substituent Effects: The position of the chlorine on the phenyl ring (2- vs. 4-) influences crystallographic behavior. For example, 8b (4-chlorophenyl) crystallizes in centrosymmetric P21/c, whereas non-symmetric substituents (e.g., ethylhexanoyl in) adopt non-centrosymmetric space groups. The furan-2-ylmethyl group is associated with lower melting points (e.g., 152.6°C for 5f vs. >179°C for non-furan derivatives in ) and reduced synthetic yields (21% for 5f vs. 56–68% for morpholine/piperidine analogs), likely due to steric or electronic effects.
- Biological Activity :
Biological Activity
1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound consists of a thiourea moiety, which is known for its ability to interact with various biological targets. The presence of the chlorophenyl and furan-2-ylmethyl groups enhances its binding affinity and specificity towards enzymes and receptors.
This compound primarily interacts with specific molecular targets, such as enzymes involved in metabolic pathways. The thiourea group can form hydrogen bonds with the active sites of these enzymes, leading to inhibition or modulation of their activity. This mechanism underlies its potential as an antimicrobial and anticancer agent .
Antimicrobial Activity
Research indicates that derivatives of thiourea compounds exhibit significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 64 µg/mL |
| Escherichia coli | 64 µg/mL |
| Listeria monocytogenes | Not specified |
This data suggests that the compound may serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
Studies have demonstrated that thiourea derivatives can exhibit cytotoxic effects against cancer cell lines. Specifically, this compound has shown notable activity against MCF-7 breast cancer cells. The compound's cytotoxicity was evaluated through various assays, revealing that it could inhibit cell viability at low concentrations:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 4.7 | MCF-7 |
This indicates its potential as an effective anticancer agent, comparable to established chemotherapeutics like 5-fluorouracil .
Study on Antimicrobial Properties
A study conducted on several thiourea derivatives, including the target compound, demonstrated significant antibacterial activity against both gram-positive and gram-negative bacteria. The results indicated that modifications in the structure could enhance efficacy against resistant strains .
Study on Anticancer Effects
In a comparative study assessing various thiourea derivatives for anticancer activity, this compound exhibited superior cytotoxicity against MCF-7 cells. The study highlighted the importance of structural features in determining biological activity, emphasizing the role of the chlorophenyl group in enhancing potency .
Medicinal Chemistry
The compound is being explored for its potential use as an antimicrobial , anticancer , and anti-inflammatory agent due to its unique structural features. Its ability to inhibit specific enzymes makes it a candidate for drug development targeting various diseases .
Agricultural Use
In agriculture, this compound is studied for its potential as a pesticide or herbicide. Its interaction with biological targets in pests could lead to effective pest management solutions.
Q & A
Q. What are the established synthetic routes for 1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)thiourea?
The compound is typically synthesized via a thiourea condensation reaction. A common approach involves reacting 2-chloroaniline with furan-2-ylmethyl isothiocyanate under reflux in anhydrous acetone or ethanol. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) must be optimized to avoid side products like symmetrical thioureas. Purification is achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How is the structural identity of this compound validated?
A combination of spectroscopic and crystallographic methods is used:
- NMR : H and C NMR confirm the presence of the 2-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and furanmethyl moiety (δ ~6.3–7.4 ppm for furan protons) .
- X-ray crystallography : Single-crystal analysis provides bond-length data (e.g., C=S bond ~1.68 Å) and confirms the planar geometry of the thiourea moiety. SHELX software is widely used for refinement .
Q. What biological activities are associated with this compound?
Thiourea derivatives exhibit antibacterial and antifungal properties. For example:
- Antibacterial : MIC values against E. coli and S. aureus are typically in the 25–50 µg/mL range.
- Antifungal : Inhibition zones of 10–15 mm against C. albicans in disc diffusion assays.
These activities are attributed to the sulfur atom’s nucleophilicity and the electron-withdrawing 2-chlorophenyl group enhancing membrane permeability .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data be resolved?
Discrepancies may arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion). To address this:
- Standardize testing conditions (e.g., inoculum size, incubation time).
- Use structure-activity relationship (SAR) studies to correlate substituent effects (e.g., comparing furanmethyl vs. phenylmethyl analogs) .
- Validate results with orthogonal assays (e.g., time-kill kinetics for bactericidal vs. bacteriostatic effects).
Q. How to design experiments to elucidate its mechanism of action?
- In vitro assays : Measure ROS generation (via DCFH-DA fluorescence) or membrane disruption (using propidium iodide uptake).
- Enzyme inhibition : Screen against bacterial dihydrofolate reductase (DHFR) or fungal lanosterol 14α-demethylase (CYP51) via spectrophotometric assays.
- Transcriptomics : Compare gene expression profiles in treated vs. untreated microbial cells using RNA-seq .
Q. What strategies optimize synthesis yield and purity?
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate the thiourea formation step.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.
- Purity control : Monitor by HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm). Typical purity thresholds for biological testing are ≥95% .
Q. How to validate crystal structures and address twinning or disorder?
Q. How to assess stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
